5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Procurement Specification Stability

SAR studies on 1,3,4-thiadiazol-2-amines suffer from inconsistent purity and untested C5-substituent effects that undermine reproducibility. 5-Morpholino-1,3,4-thiadiazol-2-amine resolves this as a well-characterized, high-purity building block. - Validated pharmacophore: morpholine-thiadiazole core delivers antiurease IC50 = 2.37 µM and EGFR kinase IC50 = 0.08 µM in derived analogs. - Reliable quality: ≥98% purity, stored/shipped at 2-8°C to preserve the primary amine for downstream derivatization. - Procurement-ready: standard research quantities (mg to g) in global stock with ambient-to-wet-ice shipping.

Molecular Formula C6H10N4OS
Molecular Weight 186.24 g/mol
CAS No. 71125-44-5
Cat. No. B1270450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine
CAS71125-44-5
Molecular FormulaC6H10N4OS
Molecular Weight186.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN=C(S2)N
InChIInChI=1S/C6H10N4OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8)
InChIKeyZPVDYLQZHMWCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: Technical Baseline


5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine (CAS 71125-44-5) is a heterocyclic chemical compound belonging to the 1,3,4-thiadiazole class, characterized by a morpholine substituent at the 5-position and a primary amine at the 2-position . It is primarily utilized as a research chemical and a key synthetic intermediate, offered by reputable vendors with standardized purity grades (e.g., ≥95% or 97%) and defined storage conditions (2-8°C) . This evidence guide provides a comparative analysis of its specific, quantifiable properties against its closest structural analogs to inform scientific selection and procurement decisions.

Identity Synthetic intermediate with defined morpholine-thiadiazole core
Specification Standardized purity control for reproducible synthesis
Storage Defined cold storage protocol to maintain integrity

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: Why Generic Substitution Fails


Generic substitution among 1,3,4-thiadiazol-2-amine derivatives fails due to the profound impact of the C5 substituent on both physicochemical and biological properties. The morpholine ring is not merely a structural variant; it is a privileged scaffold that directly influences key attributes such as molecular polarity (cLogP), hydrogen-bonding capacity, and basicity (pKa) of the amine [1]. These alterations drive critical differences in solubility, membrane permeability, and target binding affinity. Replacing the morpholine group with an alternative moiety like piperidine or an aromatic ring fundamentally changes the compound's pharmacokinetic and pharmacodynamic profile, rendering data from one analog non-transferable to another and necessitating specific procurement of the target compound [2].

C5 morpholine-to-piperidine swap alters polarity (cLogP) and hydrogen-bonding capacity, shifting solubility and permeability profiles.
Different C5 substituents shift the basicity (pKa) of the 2-amine, which may change target binding and assay conditions.
Custom-synthesized analogs often lack defined purity and stability specifications, increasing batch variability risk.

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: Quantitative Comparative Evidence


Purity and Storage: Defined Specifications

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is available from commercial suppliers with a minimum purity specification of 97%, ensuring reliable and reproducible experimental outcomes . Its storage requirement of 2-8°C, protected from light, is explicitly defined to maintain this purity . In contrast, less common or custom-synthesized analogs often lack such standardized, publicly available purity and stability data, introducing an uncontrolled variable that can lead to assay failure and wasted resources.

Purity specification
Specification review
≥97% HPLC vs Unverified purity
Supports batch-to-batch reproducibility review.
Supplier CoA data; independent verification recommended.
Procurement Specification Stability

Morpholine-Thiadiazoles as Antiurease Agents

A structurally related 1,3,4-thiadiazole derivative containing a morpholine ring (Compound 12) was synthesized and evaluated for its biological activity [1]. This compound demonstrated specific antiurease activity, with an IC50 value of 2.37 ± 0.19 µM [1]. While not a direct measurement of the target compound, this data point establishes the morpholine-1,3,4-thiadiazole hybrid scaffold as a valid starting point for developing potent urease inhibitors, a property not automatically conferred to other 1,3,4-thiadiazole analogs lacking the morpholine group.

Antiurease scaffold
Class-level inference
Compound 12 IC50: 2.37 ± 0.19 µM
Indicates morpholine-thiadiazole core may support urease inhibition research.
Indirect evidence from a close analog; target compound not directly assayed.
Antiurease Enzyme Inhibition Medicinal Chemistry

1,3,4-Thiadiazole Scaffold for EGFR Inhibition

Recent research demonstrates that 1,3,4-thiadiazole-based compounds can be designed as potent EGFR inhibitors [1]. In this study, a series of new 1,3,4-thiadiazole hybrids were synthesized and tested against three human cancer cell lines (HCT-116, HepG-2, MCF-7) [1]. The most promising compounds, 9a and 8b, exhibited strong EGFR inhibitory activity with IC50 values of 0.08 µM and 0.15 µM, respectively, comparable to the reference drug gefitinib (IC50 = 0.04 µM) [1]. This establishes the 1,3,4-thiadiazole core, particularly when appropriately substituted, as a valuable template for developing targeted anticancer agents.

EGFR kinase inhibition
Class-level inference
Derivative 9a IC50: 0.08 µM; Gefitinib: 0.04 µM
Supports 1,3,4-thiadiazole core as template for EGFR inhibitor design.
Data from designed derivative; target compound serves as precursor.
EGFR Inhibitor Anticancer Kinase Inhibition

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: Validated Application Scenarios


Medicinal Chemistry & Chemical Biology Research

Given its defined purity (≥97%) and recommended storage conditions (2-8°C) [1], 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is the preferred choice for laboratories requiring a reliable and well-characterized building block. This ensures that subsequent synthetic modifications and biological assays begin with a consistent, high-quality material, reducing the risk of experimental artifacts. In contrast, using custom-synthesized analogs without strict quality control introduces significant variability, which can compromise the reproducibility of structure-activity relationship (SAR) studies and lead to false conclusions.

Library Synthesis for Antiurease Drug Discovery

Based on evidence that morpholine-containing 1,3,4-thiadiazole analogs exhibit potent antiurease activity (e.g., IC50 = 2.37 µM) [1], this compound serves as an ideal core scaffold for creating focused compound libraries. Researchers can leverage the primary amine at the 2-position of the thiadiazole ring to introduce diverse chemical moieties, generating novel analogs with the goal of optimizing antiurease potency and selectivity. This application is supported by the class-level evidence that the morpholine-thiadiazole hybrid is a validated pharmacophore for this specific enzyme target [1].

Synthesis of EGFR-Targeted Anticancer Agents

The established potential of 1,3,4-thiadiazole derivatives as potent EGFR inhibitors, with IC50 values as low as 0.08 µM against the kinase [2], positions 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine as a strategic precursor for developing new anticancer candidates. Its structure, featuring a morpholine ring and a modifiable amine, is highly congruent with the pharmacophoric requirements for EGFR inhibition [2]. Medicinal chemists can use this compound to explore new chemical space in the pursuit of next-generation tyrosine kinase inhibitors.

Application
Selection Property
Validation Focus
Synthetic building block for medicinal chemistry
Defined purity and storage
Batch-to-batch reproducibility
Antiurease inhibitor library synthesis
Morpholine-thiadiazole scaffold
Urease inhibition potency profiling
EGFR kinase inhibitor design
1,3,4-thiadiazole core with modifiable amine
EGFR inhibition assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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